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A comprehensive guide for researchers and drug development professionals on the preclinical

profiles of two prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors.

This guide provides a detailed comparison of GSK864 and BAY1436032, two small molecule

inhibitors developed to target cancer-associated mutations in the IDH1 enzyme. Mutations in

IDH1 are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and

cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the

production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in

tumorigenesis by altering cellular metabolism and epigenetics. Both GSK864 and BAY1436032

are designed to inhibit this aberrant enzymatic activity, thereby reducing D-2HG levels and

restoring normal cellular function.

Mechanism of Action and Target Profile
Both GSK864 and BAY1436032 are allosteric inhibitors that bind to a site distinct from the

active site of the mutant IDH1 enzyme.[1] This binding induces a conformational change that

inactivates the enzyme, preventing the conversion of α-ketoglutarate (α-KG) to D-2HG.[1][2]

GSK864 is a chemical probe developed from a precursor, GSK321, with improved

pharmacokinetic properties.[3] It has been characterized as a potent inhibitor of several IDH1

R132 mutations.[4]

BAY1436032 is described as a novel, orally available pan-mutant IDH1 inhibitor, demonstrating

high selectivity and efficacy against a range of IDH1 R132 mutations.[2][5][6] It has been
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evaluated in preclinical models of various solid tumors and hematological malignancies, as well

as in Phase I clinical trials.[7][8][9]

Quantitative Performance Data
The following tables summarize the in vitro potency and selectivity of GSK864 and

BAY1436032 from various preclinical studies.

Table 1: Biochemical Inhibition of Recombinant IDH1 Enzymes

Compound Target IC50 (nM)
Selectivity
vs. IDH1-
WT

Selectivity
vs. IDH2-
WT

Reference

GSK864 IDH1-R132H 20 >40-fold - [1]

IDH1-R132C 9 - - [10]

IDH1-WT >10,000 - - [1]

IDH2-mutant

(R172K)
183 - - [4]

BAY1436032 IDH1-R132H 15 >500-fold
>100 µM

(inactive)
[1][11]

IDH1-R132C 15 >500-fold
>100 µM

(inactive)
[11]

IDH1-WT 20,000 - - [11]

IDH2-WT >100,000 - - [11]

Table 2: Cellular Inhibition of D-2HG Production (EC50/IC50)
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Compound Cell Line IDH1 Mutation
EC50/IC50
(nM)

Reference

GSK864 HT1080 R132C 320 [3]

THP-1 R132H 50 [12]

U87 R132H 40 [12]

BAY1436032

Mouse

hematopoietic

cells

R132H 60 [13]

Mouse

hematopoietic

cells

R132C 45 [13]

Primary human

AML cells
R132C/G/H/L/S 3-16 [14]

LN-229

(glioblastoma)

R132H

(overexpressed)
73 [11]

HCT116

(colorectal)

R132H

(overexpressed)
47 [11]

HT-1080

(sarcoma)

R132C

(endogenous)
135 [11]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for

evaluating IDH1 inhibitors.
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Caption: Targeted inhibition of the mutant IDH1 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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